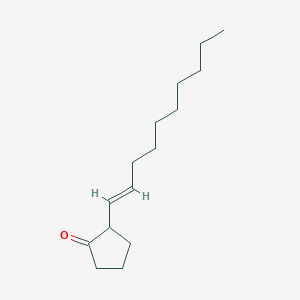
(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by the presence of a cyclopentanone ring substituted with a dec-1-en-1-yl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Dec-1-en-1-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclopentanone with dec-1-en-1-al in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dec-1-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavorings due to its unique olfactory properties
Mechanism of Action
The mechanism of action of (E)-2-(Dec-1-en-1-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic fragrance. Additionally, its potential therapeutic effects may be mediated through the modulation of specific enzymes or receptors involved in inflammatory or microbial pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Oct-1-en-1-yl)cyclopentan-1-one: Similar structure but with an oct-1-en-1-yl group instead of a dec-1-en-1-yl group.
(E)-2-(Hex-1-en-1-yl)cyclopentan-1-one: Similar structure but with a hex-1-en-1-yl group.
Uniqueness
(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one is unique due to its longer alkyl chain, which may impart different physical and chemical properties compared to its shorter-chain analogs.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(E)-dec-1-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(14)16/h9,11,14H,2-8,10,12-13H2,1H3/b11-9+ |
InChI Key |
GXERGVHDSZQLQY-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C1CCCC1=O |
Canonical SMILES |
CCCCCCCCC=CC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















